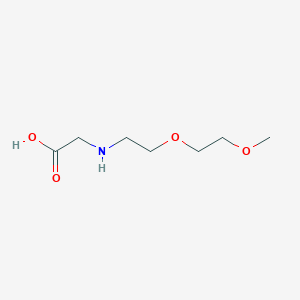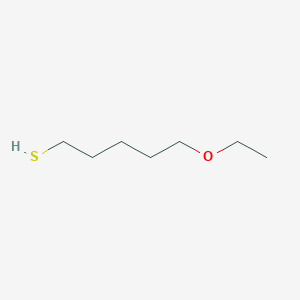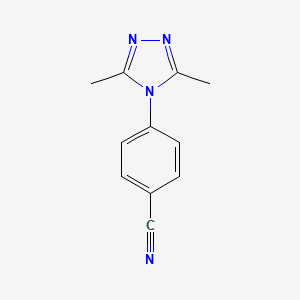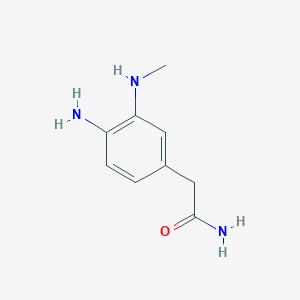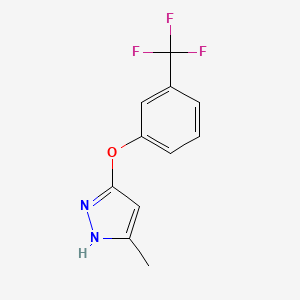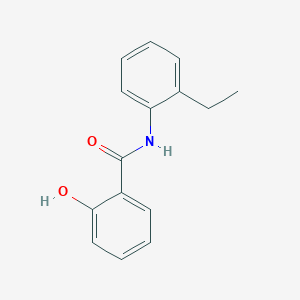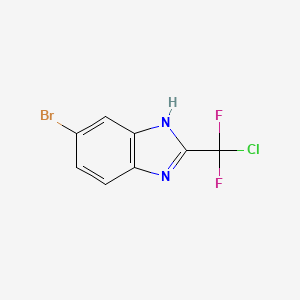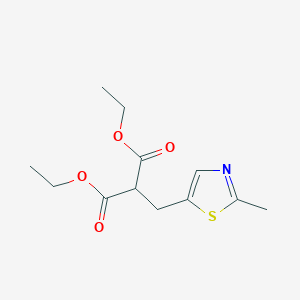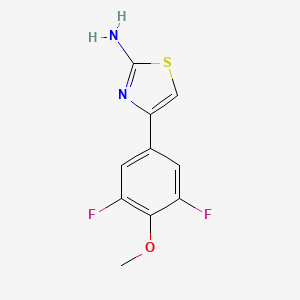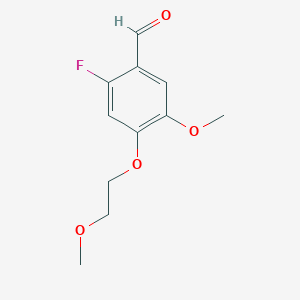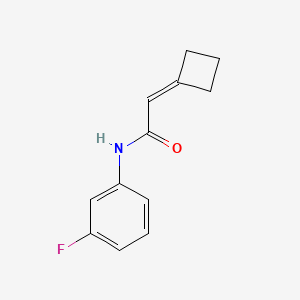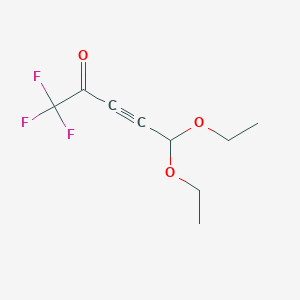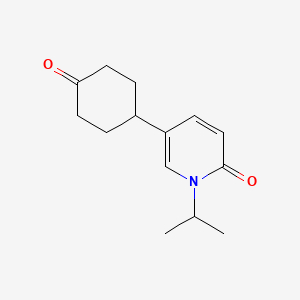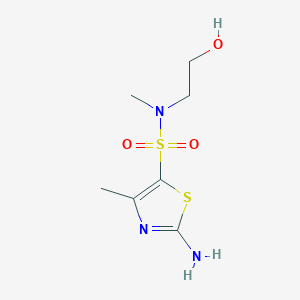![molecular formula C22H30O2Si B8442789 1-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-5-hexen-3-ol](/img/structure/B8442789.png)
1-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-5-hexen-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-5-hexen-3-ol is an organic compound that features a tert-butyl-diphenylsilyl (TBDPS) protecting group attached to a hexenol backbone. This compound is primarily used in organic synthesis as a protecting group for alcohols due to its stability under various reaction conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-5-hexen-3-ol typically involves the reaction of 5-hexen-3-ol with tert-butyl-diphenylchlorosilane in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent, and reaction time to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-5-hexen-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The TBDPS group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.
Substitution: Fluoride sources like TBAF (Tetra-n-butylammonium fluoride) are used to remove the TBDPS group.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
1-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-5-hexen-3-ol is widely used in scientific research, particularly in:
Chemistry: As a protecting group for alcohols in multi-step organic synthesis.
Biology: In the synthesis of biologically active molecules.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: Used in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism by which 1-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-5-hexen-3-ol exerts its effects is primarily through its role as a protecting group. The TBDPS group protects the hydroxyl group from unwanted reactions, allowing selective reactions to occur at other sites in the molecule. The protecting group can be removed under specific conditions, revealing the free hydroxyl group for further reactions .
Comparaison Avec Des Composés Similaires
- Tert-butyldimethylsilyl (TBDMS) ethers
- Triisopropylsilyl (TIPS) ethers
- Trimethylsilyl (TMS) ethers
Uniqueness: 1-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-5-hexen-3-ol is unique due to its increased stability towards acidic hydrolysis and nucleophilic species compared to other silyl ethers. This stability arises from the steric bulk of the tert-butyl and diphenyl groups surrounding the silicon atom .
Propriétés
Formule moléculaire |
C22H30O2Si |
|---|---|
Poids moléculaire |
354.6 g/mol |
Nom IUPAC |
1-[tert-butyl(diphenyl)silyl]oxyhex-5-en-3-ol |
InChI |
InChI=1S/C22H30O2Si/c1-5-12-19(23)17-18-24-25(22(2,3)4,20-13-8-6-9-14-20)21-15-10-7-11-16-21/h5-11,13-16,19,23H,1,12,17-18H2,2-4H3 |
Clé InChI |
IDINHWOHXYVGAQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC(CC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


